

An In-depth Technical Guide to 28-Aminobetulin: Chemical Properties and IUPAC Name

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Compound of Interest

Compound Name: 28-Aminobetulin

Cat. No.: B15574798

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of **28-Aminobetulin**, a synthetically derived pentacyclic triterpenoid of the lupane type. As a derivative of betulin, a naturally abundant compound from birch bark, **28-Aminobetulin** is a subject of growing interest in medicinal chemistry and drug discovery due to its potential therapeutic applications. This document outlines its chemical characteristics, IUPAC nomenclature, and relevant biological pathways.

Core Chemical Properties

28-Aminobetulin is a white to off-white powder.^[1] Key quantitative and qualitative chemical data are summarized in the table below for easy reference and comparison.

Property	Value	Source
IUPAC Name	(3 β)-28-Aminolup-20(29)-en-3-ol	Derived from Synonym
Synonyms	28-Amino-lup-20(29)-en-3 β -ol, (3 β)-28-Aminolup-20(29)-en-3-ol	[1][2]
CAS Number	25613-16-5	[1]
Molecular Formula	C ₃₀ H ₅₁ NO	[1]
Molecular Weight	441.74 g/mol	[1]
Appearance	White to off-white powder	[1]
Purity	≥95% (HPLC)	[1]
Storage Conditions	2-8°C	[1]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **28-Aminobetulin** is not readily available in published literature, a general synthetic approach can be inferred from established methods for the modification of betulin. The synthesis would likely involve a multi-step process starting from betulin, which possesses two hydroxyl groups at the C-3 and C-28 positions.

A plausible synthetic workflow would include:

- **Selective Protection:** Protection of the more reactive C-28 primary hydroxyl group of betulin, for instance, through acetylation.
- **Oxidation:** Oxidation of the C-3 hydroxyl group to a ketone.
- **Reductive Amination:** Introduction of the amino group at the C-28 position, potentially through the formation of an oxime followed by reduction, or via a Mitsunobu reaction with a nitrogen nucleophile after converting the hydroxyl group to a leaving group.

- Deprotection: Removal of the protecting group from the C-3 hydroxyl group to yield **28-Aminobetulin**.

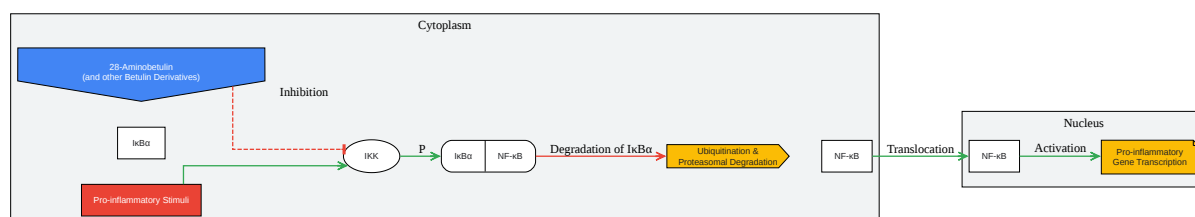
Each of these steps would require specific reagents and carefully controlled reaction conditions to ensure high yield and purity.

Biological Activity and Signaling Pathways

Betulin and its derivatives, including **28-Aminobetulin**, are recognized for their potential in the treatment of inflammatory diseases and cancer.^[1] The biological activity of these compounds is often attributed to their interaction with key cellular signaling pathways. Two of the most significant pathways implicated in the action of betulin derivatives are the NF- κ B and PI3K/Akt/mTOR pathways.

NF- κ B Signaling Pathway

The Nuclear Factor-kappa B (NF- κ B) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon stimulation by pro-inflammatory signals, the I κ B kinase (IKK) complex phosphorylates I κ B α , leading to its ubiquitination and subsequent degradation. This allows NF- κ B to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Betulin has been shown to inhibit this pathway by preventing the phosphorylation of IKK and the nuclear translocation of NF- κ B.^{[3][4][5]}

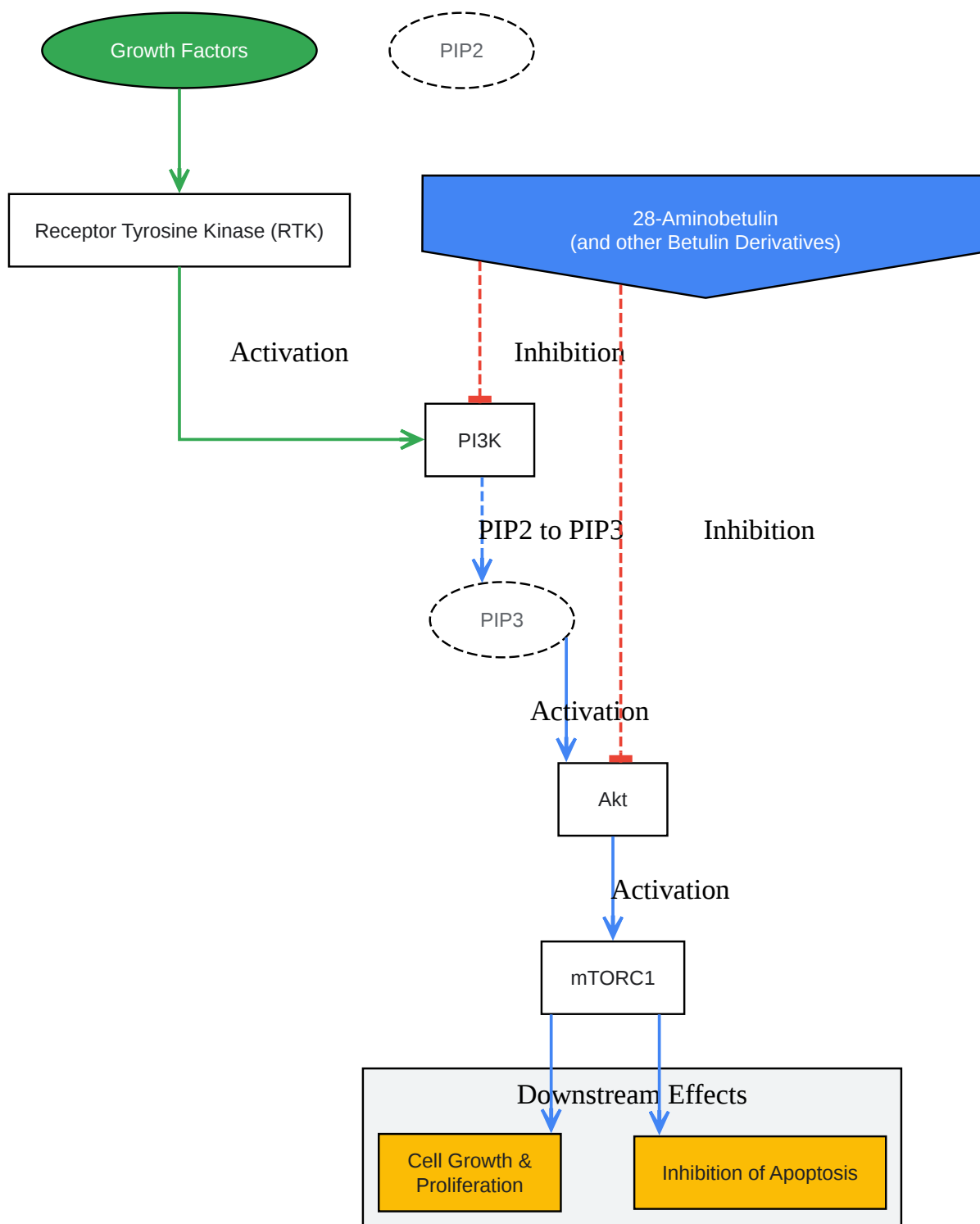


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Figure 1: Inhibition of the NF-κB Signaling Pathway by Betulin Derivatives.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many types of cancer. Betulinic acid, a close analog of **28-Aminobetulin**, has been demonstrated to suppress the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis in cancer cells.[6][7] It is plausible that **28-Aminobetulin** exerts its potential anticancer effects through a similar mechanism.



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Figure 2: Inhibition of the PI3K/Akt/mTOR Signaling Pathway by Betulin Derivatives.

Conclusion

28-Aminobetulin is a promising betulin derivative with well-defined chemical properties. Its structural similarity to other biologically active triterpenoids suggests significant potential for therapeutic applications, particularly in the fields of oncology and immunology. Further research into its specific mechanisms of action and the development of efficient synthetic protocols will be crucial for realizing its full therapeutic potential. The signaling pathways described herein represent key targets for **28-Aminobetulin** and related compounds, offering a solid foundation for future drug development efforts.

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